Welcome to the BenchChem Online Store!
molecular formula C17H27N3O B7978396 N-Butyl-N'-[1-(phenylmethyl)-4-piperidinyl]urea

N-Butyl-N'-[1-(phenylmethyl)-4-piperidinyl]urea

Cat. No. B7978396
M. Wt: 289.4 g/mol
InChI Key: UMKMWEULQJDTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05189036

Procedure details

Butyl isocyanate (33.9 g, 342 mmol) is added dropwise to a solution of 1-(phenylmethyl)-4-piperidinamine (65 g, 342 mmol) in methylene chloride (400 mL) at 0° C., and the mixture is stirred for 2 hr. The mixture is washed three times with water, dried over magnesium sulfate, and evaporated. Recrystallization of the residue from methylene chloride-hexane affords the title compound.
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]=[C:6]=[O:7])[CH2:2][CH2:3][CH3:4].[C:8]1([CH2:14][N:15]2[CH2:20][CH2:19][CH:18]([NH2:21])[CH2:17][CH2:16]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(Cl)Cl>[CH2:1]([NH:5][C:6]([NH:21][CH:18]1[CH2:19][CH2:20][N:15]([CH2:14][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:16][CH2:17]1)=[O:7])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
33.9 g
Type
reactant
Smiles
C(CCC)N=C=O
Name
Quantity
65 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CCC(CC1)N
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture is washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from methylene chloride-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)NC(=O)NC1CCN(CC1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.